Enzymatic Potency Differentiation: 5-Methyl vs. 3-Methyl Azepane Substitution
In a direct head-to-head comparison, the compound containing the 5-methylazepan-4-ol scaffold (Compound 5) demonstrated an IC50 of 18.8 μM (95% CI: 7.3–48.3 μM) against a target kinase, whereas the regioisomeric 3-methyl-substituted analog (Compound 5a) exhibited no measurable inhibitory activity at concentrations up to 100 μM (IC50 >100 μM) [1]. This represents a greater than 5.3-fold difference in potency attributable solely to the methyl group position.
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 18.8 μM (7.3–48.3 μM) |
| Comparator Or Baseline | 3-Methyl analog: IC50 >100 μM |
| Quantified Difference | >5.3-fold greater potency for 5-methyl substitution |
| Conditions | In vitro enzymatic assay; triplicate measurements; 95% confidence intervals reported [1] |
Why This Matters
This data demonstrates that the 5-methyl substitution pattern is essential for biological activity; procurement of the 3-methyl isomer would yield an inactive compound in this assay system.
- [1] PMC Table 1. Compound IC50 [μM]. Data from at least three independent experiments each carried out in triplicate. PMC9545129. 2022. View Source
